N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethoxybenzamide
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Overview
Description
2-ETHOXY-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are often used in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE typically involves the fusion of triazole and thiadiazole rings. One common method includes the reaction of hydrazonoyl halides with thioamides in the presence of a base such as triethylamine in boiling ethanol . This reaction forms the triazolo-thiadiazole core, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
2-ETHOXY-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit the urease enzyme by occupying its active site, thereby preventing the hydrolysis of urea . This inhibition is often competitive, meaning the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Differing in the position of the triazole ring fusion, this compound also exhibits significant biological activities.
Uniqueness
2-ETHOXY-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. This uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles compared to similar compounds .
Properties
Molecular Formula |
C13H14N4O2S |
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Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethoxybenzamide |
InChI |
InChI=1S/C13H14N4O2S/c1-2-19-10-6-4-3-5-9(10)11(18)14-12-15-16-13-17(12)7-8-20-13/h3-6H,2,7-8H2,1H3,(H,14,15,18) |
InChI Key |
SRBLXAFJNNYFNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C3N2CCS3 |
Origin of Product |
United States |
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